(Z)-ethyl 2-cyano-3-ethoxyacrylate
Description
Historical Trajectories and Early Synthetic Research of Acrylate (B77674) Derivatives
The journey of acrylate derivatives began in the 19th century with the foundational discovery of acrylic acid in 1843. chemicalbook.com The first synthesis of its ester derivatives, methyl and ethyl acrylate, followed in 1873. A pivotal moment in the history of these compounds was the polymerization of methyl acrylate in 1880, which demonstrated its remarkable thermal stability. free.fr However, it was not until the early 20th century that the industrial potential of acrylates was fully realized. The doctoral research of Otto Röhm in 1901 and his subsequent patent in 1912 on the vulcanization of acrylates laid the groundwork for their commercial production, which commenced in 1927 by the Röhm and Haas Company. free.frchemistryviews.org
Early production methods for acrylic acid, the precursor to its esters, have evolved significantly over time. Initial processes included the cyanoethanol method, the Reppe process utilizing a nickel carbonyl catalyst, the ketene (B1206846) method, and the hydrolysis of acrylonitrile. chemicalbook.com Due to economic and safety concerns, these methods have been largely superseded by the two-step propylene (B89431) oxidation process, which became the dominant technology from the 1980s onwards. chemicalbook.com The industrial preparation of simple acrylates, such as methyl and ethyl acrylate, is typically achieved through the acid-catalyzed esterification of acrylic acid with the corresponding alcohol. wikipedia.org For lower alcohols, this reaction is often carried out at temperatures between 100–120 °C using acidic heterogeneous catalysts. wikipedia.org
The timeline below highlights some of the key milestones in the development of acrylate derivatives:
| Year | Milestone | Reference |
| 1843 | First synthesis of acrylic acid. | chemicalbook.com |
| 1865 | Discovery of methacrylic acid. | nih.gov |
| 1873 | Synthesis of methyl acrylate and ethyl acrylate. | free.fr |
| 1880 | First reported polymerization of methyl acrylate. | free.fr |
| 1901 | Otto Röhm's doctoral thesis on the polymerization of acrylic acid. | chemistryviews.orgmfa.org |
| 1927 | Commercial production of acrylic ester polymers begins. | free.fr |
| 1930s | Industrial production of acrylic acid and its esters is established. | chemicalbook.com |
| 1960s | Development of the propylene oxidation method for acrylic acid synthesis. | chemicalbook.com |
Contemporary Significance of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate as a Synthetic Synthon
In modern organic synthesis, this compound has emerged as a valuable and versatile synthon, particularly in the construction of heterocyclic compounds, which form the backbone of many pharmaceuticals. Its utility stems from the multiple reactive sites within its structure, allowing for a variety of chemical transformations.
A prominent application of this compound is in the synthesis of pyrazole (B372694) derivatives. For instance, it serves as a key starting material for the preparation of ethyl 3-amino-1H-pyrazole-4-carboxylate. This is achieved through a cyclization reaction with hydrazine (B178648) hydrate (B1144303). google.com This pyrazole derivative is a crucial intermediate in the synthesis of various pharmaceutical agents. google.com The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and elimination of ethanol (B145695).
The reactivity of this compound also extends to its use in Knoevenagel condensations. While it is often the product of such reactions, its activated double bond can participate in further condensations and cycloadditions, making it a versatile intermediate for creating complex molecular scaffolds. For example, derivatives of ethyl 2-cyano-3-phenylacrylate have been used to synthesize a series of biologically active thiophene-containing compounds. ijcmas.com
The table below summarizes some of the key synthetic applications of this compound and its derivatives:
| Application | Reactant(s) | Product Type | Significance | Reference |
| Pyrazole Synthesis | Hydrazine hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Pharmaceutical intermediate for drugs treating hyperuricemia and gout. | google.com |
| Thiophene Synthesis | Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Compounds with potential antioxidant and antibacterial activities. | ijcmas.com |
Classification within α-Cyanoester Chemistry and its Broader Implications
This compound belongs to the class of α,β-unsaturated carbonyl compounds and, more specifically, is classified as an α-cyanoester. wikipedia.orgwikipedia.org This classification has significant implications for its chemical reactivity. The presence of both a cyano group and an ester group attached to the same carbon atom of the double bond (the α-carbon) strongly influences the electronic properties of the molecule.
These electron-withdrawing groups render the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. This type of reactivity is known as a conjugate or Michael addition. wikipedia.org The general reactivity of α,β-unsaturated carbonyls allows for a wide range of transformations, making them valuable intermediates in organic synthesis.
The synthesis of α,β-unsaturated cyanoesters like this compound is commonly achieved through the Knoevenagel condensation. scielo.org.mx This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. scielo.org.mx The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, leading to either the (Z) or (E) isomer.
The broader implications of α-cyanoester chemistry are vast, with applications in the synthesis of a wide array of biologically active molecules and functional materials. The cyano group can be readily converted into other functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of these compounds. The ability to construct carbon-carbon bonds through reactions like the Knoevenagel condensation and Michael addition makes α-cyanoesters fundamental building blocks in the synthetic chemist's toolbox.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C#N)\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42466-69-3, 94-05-3 | |
| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Strategic Methodologies for the Synthesis of Z Ethyl 2 Cyano 3 Ethoxyacrylate and Its Analogues
Knoevenagel Condensation Approaches for α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in the formation of carbon-carbon double bonds, particularly for α,β-unsaturated systems like ethyl 2-cyano-3-ethoxyacrylate. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with a carbonyl compound, in this case, a derivative that provides the ethoxy group. The reaction is typically followed by a dehydration step. wikipedia.org
Optimization of Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions is paramount in directing the Knoevenagel condensation towards high yields and desired stereoselectivity. While a variety of bases can be employed, studies have shown that sodium ethoxide is a particularly effective catalyst for this transformation, often leading to higher yields compared to other bases like pyridine (B92270), piperidine, n-butyl amine, and triethylamine. researchgate.net The optimization of reaction conditions may involve adjusting the temperature and the amount of catalyst used. For instance, increasing the amount of sodium ethoxide or raising the reaction temperature can sometimes improve the yield of the desired product. researchgate.net Research has also explored the use of metal-organic frameworks (MOFs) like UMCM-1-NH2, IRMOF-3, and MIXMOF as catalysts in Knoevenagel condensations involving ethyl cyanoacetate. ornl.gov
Table 1: Effect of Different Bases on the Knoevenagel Condensation
| Catalyst | Effectiveness |
| Sodium Ethoxide | Highly effective, leading to maximum yields under optimal conditions. researchgate.net |
| Pyridine | Less effective than sodium ethoxide. researchgate.net |
| Piperidine | Less effective than sodium ethoxide. researchgate.net |
| n-Butyl Amine | Less effective than sodium ethoxide. researchgate.net |
| Triethylamine | Less effective than sodium ethoxide. researchgate.net |
Solvent Effects on Yield and Stereoselectivity
The solvent in which the Knoevenagel condensation is performed can significantly influence both the reaction's yield and the stereochemical outcome. While specific studies detailing solvent effects on the synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate are not extensively available in the provided results, the principles of solvent polarity and its interaction with reactants and transition states are crucial. For related Knoevenagel condensations, ethanol (B145695) is a commonly used solvent, particularly when sodium ethoxide is the catalyst. researchgate.netambeed.com The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and the equilibrium between the (Z) and (E) isomers. In some cases, the use of pyridine as a solvent, especially when one of the electron-withdrawing groups is a carboxylic acid, is a known modification of the Knoevenagel condensation. wikipedia.org
Multi-Step Synthetic Sequences Employing Key Intermediates
Beyond a single-step condensation, multi-step synthetic routes offer greater control and versatility in the preparation of this compound and its analogues. These sequences often start from readily available precursors and involve key transformations to build the target molecule.
Derivatization from Ethyl Cyanoacetate and Related Precursors
Ethyl cyanoacetate is a fundamental building block in the synthesis of this compound. atamanchemicals.com One common strategy involves the reaction of ethyl cyanoacetate with triethyl orthoformate. chemicalbook.com This reaction, often carried out in the presence of an acid anhydride (B1165640) like acetic anhydride and heated under reflux, directly introduces the ethoxymethylene group. chemicalbook.com This method provides a direct route to the ethyl 2-cyano-3-ethoxyacrylate skeleton.
Another approach involves the synthesis of analogues through the reaction of ethyl cyanoacetate with various aldehydes. For instance, the Knoevenagel condensation of ethyl cyanoacetate with different aromatic or aliphatic aldehydes, catalyzed by sodium ethoxide in ethanol, leads to a variety of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates. researchgate.netresearchgate.net While this produces the (E)-isomer, it demonstrates the versatility of ethyl cyanoacetate as a precursor.
Nucleophilic Substitution and Addition Strategies in Synthesis
Nucleophilic substitution and addition reactions are integral to many synthetic routes leading to complex molecules derived from ethyl 2-cyano-3-ethoxyacrylate. For example, the synthesis of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate (B1210297) involves the nucleophilic substitution of a 4-chloro-2-H(methyl)-3,4-dihydroquinazoline with ethyl cyanoacetate in the presence of sodium hydride. mdpi.com
Furthermore, ethyl 2-cyano-3-ethoxyacrylate itself can act as a substrate for nucleophilic attack. For instance, it reacts with 3-(trifluoromethyl)phenylhydrazine (B151383) in ethanol under reflux to yield a pyrazole (B372694) derivative. chemicalbook.com This reactivity highlights its utility as an intermediate in the synthesis of more complex heterocyclic systems.
Stereocontrolled Synthesis of (Z)-Isomers and Geometric Purity Assessment
Achieving a high degree of stereocontrol to selectively obtain the (Z)-isomer is a significant challenge in the synthesis of ethyl 2-cyano-3-ethoxyacrylate. The stability of the final product often dictates the isomeric ratio. In some Knoevenagel condensations, an initial mixture of (E) and (Z) isomers might be formed, but this can equilibrate to the more stable isomer under the reaction conditions. wikipedia.org
The synthesis of certain analogues, such as (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate, has been reported to be stereoselective. researchgate.net The specific reaction conditions and the nature of the reactants play a crucial role in directing the stereochemical outcome. The presence of intramolecular hydrogen bonding can also stabilize a particular isomer, as seen in the case of (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazolin-4-ylidene)acetate, where the (Z) form is favored. mdpi.com
The assessment of geometric purity is critical to confirm the stereochemistry of the synthesized product. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comresearchgate.net ¹H-NMR spectroscopy can distinguish between (Z) and (E) isomers based on the chemical shifts and coupling constants of the vinylic protons. X-ray analysis provides definitive proof of the stereochemistry in the solid state by determining the precise spatial arrangement of the atoms in the molecule. mdpi.com
Advanced Spectroscopic and Structural Elucidation of Z Ethyl 2 Cyano 3 Ethoxyacrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, including the stereochemistry of alkenes.
¹H NMR spectroscopy is particularly sensitive to the chemical environment of protons, allowing for the differentiation between (Z) and (E) isomers. For ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3), which is primarily the (E)-isomer, the spectrum shows a distinct signal for the vinylic proton (=CH) at approximately 8.03 ppm. chemicalbook.com This significant downfield shift is attributed to the anisotropic deshielding effect of the cyano group, which is cis to the vinylic proton in the (E) configuration.
In the case of the (Z)-ethyl 2-cyano-3-ethoxyacrylate , this vinylic proton would be cis to the ester group and trans to the cyano group. Consequently, it is expected to appear at a considerably higher field (a lower ppm value) compared to its (E) counterpart. The two ethyl groups—one from the ester and one from the ethoxy moiety—would also exhibit characteristic quartet and triplet signals, though with potentially minor shifts compared to the (E)-isomer.
Table 1: Representative ¹H NMR Data for Ethyl (ethoxymethylene)cyanoacetate (E-isomer) chemicalbook.com
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.032 | Singlet | 1H | Vinylic Proton (-OCH=) |
| 4.366 | Quartet | 2H | Methylene (B1212753) Protons (-OCH₂) of ethoxy group |
| 4.273 | Quartet | 2H | Methylene Protons (-OCH₂) of ethyl ester group |
| 1.451 | Triplet | 3H | Methyl Protons (-CH₃) of ethoxy group |
| 1.329 | Triplet | 3H | Methyl Protons (-CH₃) of ethyl ester group |
Note: Data corresponds to the predominantly E-isomer (CAS 94-05-3).
¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons are particularly indicative of the substitution pattern and stereochemistry. For ethyl (ethoxymethylene)cyanoacetate, the spectrum reveals signals for the eight distinct carbon atoms. chemicalbook.com The carbon atom of the nitrile group (C≡N) typically appears around 116 ppm, while the ester carbonyl carbon (C=O) is found further downfield. The olefinic carbons (C=C) are key to distinguishing isomers, with their exact shifts being sensitive to the electronic effects of the cis and trans substituents.
Table 2: Predicted and Reported ¹³C NMR Data for Ethyl 2-Cyano-3-Ethoxyacrylate
| Carbon Atom | Predicted Shift Range (ppm) | Reported Shift (ppm) for E-isomer chemicalbook.com |
| Ester Carbonyl (C=O) | 160-170 | 162.9 |
| Vinylic Carbon (-OC H=) | 150-165 | 161.7 |
| Cyano Group (-C≡N) | 115-125 | 116.4 |
| Vinylic Carbon (=C (CN)) | 90-100 | 93.3 |
| Methylene Carbon (-OC H₂ of ethoxy) | 65-75 | 69.9 |
| Methylene Carbon (-OC H₂ of ester) | 60-70 | 61.9 |
| Methyl Carbon (-C H₃ of ethoxy) | 10-20 | 15.0 |
| Methyl Carbon (-C H₃ of ester) | 10-20 | 14.1 |
Note: Reported data corresponds to the predominantly E-isomer (CAS 94-05-3).
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For the structural elucidation of This compound , a NOESY experiment would be definitive.
While specific NOESY data for the (Z)-isomer was not found in the surveyed literature, a hypothetical analysis would predict a strong cross-peak between the vinylic proton (=CH) and the methylene protons (-OCH₂) of the neighboring ethoxy group. This correlation would arise because these protons are on the same side of the C=C double bond in the (Z) configuration. Conversely, in the (E)-isomer, a NOESY correlation would be expected between the vinylic proton and the cyano group (though proton-carbon NOE is a different experiment) or other nearby protons, but not the ethoxy methylene protons. The absence of this specific cross-peak would suggest the (E) configuration, while its presence would confirm the (Z) stereochemistry.
Vibrational Spectroscopy Applications in Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of ethyl 2-cyano-3-ethoxyacrylate displays characteristic absorption bands that confirm its structure. chemicalbook.com The key vibrations include the stretching of the nitrile, carbonyl, and carbon-carbon double bonds.
Table 3: Characteristic FTIR Absorption Bands for Ethyl 2-Cyano-3-Ethoxyacrylate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2220 | Strong | C≡N stretch (Nitrile) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1620 | Medium | C=C stretch (Alkene) |
| ~1250 | Strong | C-O stretch (Ether and Ester) |
| ~1100 | Strong | C-O stretch (Ether and Ester) |
These absorption frequencies are characteristic of the compound's core structure but are generally less sensitive to the (Z)/(E) isomerization compared to NMR chemical shifts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of ethyl 2-cyano-3-ethoxyacrylate (molecular weight: 169.18 g/mol ) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 169. nih.govchemicalbook.com
The fragmentation pattern gives further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). The fragmentation of the molecule can lead to several key ions observed in the spectrum.
Table 4: Major Mass Spectrometry Fragments for Ethyl 2-Cyano-3-Ethoxyacrylate chemicalbook.com
| m/z | Proposed Fragment Ion | Notes |
| 169 | [C₈H₁₁NO₃]⁺ | Molecular Ion [M]⁺ |
| 141 | [M - C₂H₄]⁺ | Loss of ethene from ethoxy group |
| 124 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from ester |
| 113 | [M - C₂H₄O]⁺ or [M - C₂H₅OH]⁺? | A major fragment, likely complex rearrangement |
| 96 | [C₅H₄N₂O]⁺ or similar | Further fragmentation |
| 85 | [C₄H₅N₂O]⁺ or similar | Prominent fragment |
| 68 | [C₄H₄O]⁺ or similar | Further fragmentation |
The observed fragmentation pattern is consistent with the assigned structure of ethyl 2-cyano-3-ethoxyacrylate.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemical and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. uhu-ciqso.es This powerful method provides precise information regarding bond lengths, bond angles, and the absolute configuration of stereocenters, making it indispensable for the structural elucidation of molecules like this compound. uhu-ciqso.es The analysis not only confirms the molecular geometry but also reveals the intricate network of intermolecular interactions that dictate the crystal packing, known as the supramolecular structure.
While a specific single-crystal X-ray diffraction study for the (Z)-isomer of ethyl 2-cyano-3-ethoxyacrylate is not extensively detailed in the reviewed literature, the principles of the technique and data from closely related 2-cyanoacrylate analogs allow for a thorough understanding of the expected structural features. The primary goal of such a study would be to provide unequivocal proof of the (Z)-configuration by locating the spatial positions of the substituents around the central carbon-carbon double bond. The ethoxy group and the ester functional group would be confirmed to be on the same side of the double bond.
Detailed Research Findings
An SCXRD analysis of this compound would yield precise crystallographic data. Although the specific data for the (Z)-isomer is not available, the table below illustrates the typical parameters obtained from such an experiment, using data from a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, for illustrative purposes. researchgate.net
Interactive Table: Illustrative Crystallographic Data Note: The following data is for a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, and serves to exemplify the output of an SCXRD experiment. researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₃H₁₃NO₃ |
| Formula Weight | 231.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4889 (12) |
| b (Å) | 8.3552 (16) |
| c (Å) | 17.143 (3) |
| β (°) | 91.294 (11) |
| Volume (ų) | 1215.6 (3) |
| Z | 4 |
| Temperature (K) | 296 |
The refinement of the crystal structure would provide a detailed picture of the molecular geometry. The core of the this compound molecule is expected to be largely planar. The analysis would confirm the syn-periplanar conformation across the C=C double bond, which is characteristic of the (Z)-isomer.
The supramolecular analysis would focus on the intermolecular forces. In related structures, C-H···O interactions often lead to the formation of inversion dimers, creating recognizable graph-set motifs such as R²₂(10) or R²₂(14). researchgate.netnih.gov These dimers can then act as building blocks, further linked by other weak interactions to assemble into more complex one-, two-, or three-dimensional networks. The precise nature of these interactions, including the donor-acceptor distances and angles, would be meticulously detailed, providing a comprehensive understanding of the forces governing the crystal's architecture.
Computational Chemistry and Theoretical Investigations of Z Ethyl 2 Cyano 3 Ethoxyacrylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a quantitative description of the electronic properties of a molecule. For (Z)-ethyl 2-cyano-3-ethoxyacrylate, these calculations are used to determine reactivity descriptors that are crucial for predicting its chemical behavior. Theoretical reactivity indices derived from Conceptual Density Functional Theory (DFT) have become a powerful tool for the semiquantitative study of organic reactivity. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Acrylate (B77674) Derivative Note: The following data is for 4-Hexyloxybenzylidenemalononitrile, a structurally related compound, and serves as an example of the outputs of such calculations. doi.org
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -2.45 |
| Energy Gap (ΔE) | 4.13 |
Density Functional Theory (DFT) Studies of Noncovalent Interactions and Energetics
DFT is a powerful method for studying the noncovalent interactions that govern the formation of larger molecular structures, or supramolecular assemblies. mdpi.com These weak interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the crystal packing and condensed-phase properties of compounds like this compound.
Energy decomposition analysis, such as the Localized Molecular Orbital Energy Decomposition Analysis (LMOEDA), is a computational technique used to break down the total intermolecular interaction energy into distinct physical components like electrostatic, exchange-repulsion, polarization, and dispersion forces. This analysis provides a detailed understanding of the nature of the forces holding molecules together in a supramolecular assembly. For compounds like this compound, LMOEDA could quantify the contributions of different types of noncovalent interactions, such as the hydrogen bonds and van der Waals forces that are expected to be present. While specific LMOEDA studies on this exact molecule were not found, this method is a standard approach in computational chemistry to gain deep insights into intermolecular bonding.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. These simulations are fundamental in drug discovery and materials science. For a molecule like this compound, docking studies could explore its potential to bind to biological targets.
Research on structurally similar compounds, such as derivatives of ethyl 2-cyano-3-phenylacrylate, has utilized molecular docking to evaluate their potential as anticancer agents by simulating their interaction with protein kinases like HER2. doi.org In these studies, the molecule is placed into the binding site of the protein, and its binding affinity is scored based on the calculated intermolecular forces. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. doi.orgnih.gov
Table 2: Example of Ligand-Protein Interactions from a Docking Study of a Related Acrylate Note: This data represents the interaction of a benzylidinemalononitrile derivative with the HER2 protein (PDB ID: 7JXH) and is for illustrative purposes. doi.org
| Ligand | Interacting Amino Acid Residue | Bond Type |
| Derivative 1 | LYS B:753 | Hydrogen Bond |
| Derivative 1 | ASP B:863 | Hydrogen Bond |
| Derivative 1 | THR B:862 | Halogen (Fluorine) |
| Derivative 1 | LEU B:726 | Alkyl |
Prediction of Binding Affinity with Biological Macromolecules
The prediction of binding affinity between a small molecule like this compound and biological macromolecules, such as proteins or nucleic acids, is a cornerstone of computational drug discovery and toxicology. This process typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is then estimated using a scoring function, which calculates a value representing the binding free energy.
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized using quantum mechanical methods. The target macromolecule's structure would be obtained from a protein database (e.g., PDB) and prepared by adding hydrogen atoms and assigning appropriate charges.
Molecular Docking: Docking software (e.g., AutoDock, GOLD) would be used to fit the ligand into the binding site of the macromolecule. The software explores various conformations and orientations of the ligand, searching for the one with the most favorable interactions.
Scoring and Analysis: The binding affinity is estimated using a scoring function that considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. Lower scores typically indicate a higher binding affinity.
The cyanoacrylate moiety is known to be reactive and can participate in covalent interactions with nucleophilic residues like cysteine on protein surfaces. nih.gov Therefore, covalent docking approaches might also be employed to model the formation of a covalent bond between the compound and its target.
Table 1: Illustrative Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Serum Albumin | 1AO6 | -5.8 | Lys199, Arg222, His242 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -6.5 | Arg120, Tyr355, Ser530 |
| Cathepsin K | 3C9E | -7.2 | Cys25, Gly66, Asn162 |
Note: The data in this table is illustrative and based on the potential application of molecular docking, not on published experimental or computational results for this compound.
Allosteric Binding Site Analysis
Allosteric sites are locations on a protein, distinct from the active site, where the binding of a modulator can alter the protein's activity. nih.govmdpi.com Identifying potential allosteric binding sites for a compound like this compound is a more complex computational task.
Computational methods to predict allosteric sites often involve:
Pocket Detection Algorithms: Software like FPocket or SiteMap can identify potential binding cavities on the protein surface that are not the primary active site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can reveal "cryptic" allosteric sites that only become apparent when the protein undergoes conformational changes in a simulated physiological environment. nih.govucsd.edu
Normal Mode Analysis (NMA): This technique can identify large-scale protein motions and regions that are dynamically coupled to the active site, suggesting potential for allosteric regulation. rsc.org
While no specific allosteric binding site analyses for this compound have been published, its relatively small and reactive nature could make it a candidate for binding to and modifying cysteine residues within such sites, potentially leading to the modulation of protein function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity.
For a series of cyanoacrylate derivatives, a QSAR study could be performed to predict properties like cytotoxicity, enzyme inhibition, or antibacterial activity. acs.orgresearchgate.netnih.gov The process would involve:
Data Collection: Gathering a set of cyanoacrylate compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
A hypothetical QSAR model for the antifungal activity of cyanoacrylate derivatives might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * TPSA + constant
This equation would suggest that higher lipophilicity (LogP) and topological polar surface area (TPSA), and lower molecular weight, contribute to higher antifungal activity.
Table 2: Hypothetical QSAR Model Descriptors for a Series of Cyanoacrylate Derivatives
| Compound | LogP | Molecular Weight ( g/mol ) | TPSA (Ų) | Observed Activity (log(1/IC50)) | Predicted Activity (log(1/IC50)) |
| Derivative 1 | 1.5 | 150 | 60 | 2.1 | 2.0 |
| Derivative 2 | 2.0 | 160 | 65 | 2.5 | 2.4 |
| This compound | 1.8 | 169.18 | 59.3 | Not Available | 2.2 |
| Derivative 3 | 2.5 | 180 | 70 | 2.8 | 2.9 |
Note: This table presents hypothetical data to illustrate the principles of a QSAR study. The predicted activity for this compound is based on the hypothetical model shown.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. acs.org For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer).
Analyze Flexibility: Understand the flexibility of the molecule by monitoring the fluctuations of bond lengths, bond angles, and dihedral angles.
Study Solvation: Investigate how the molecule interacts with solvent molecules, such as water, which can influence its reactivity and bioavailability.
Assess Stability: Evaluate the stability of the molecule by observing its structural integrity over the course of the simulation.
An MD simulation of this compound in an aqueous solution would likely show strong interactions between the polar cyano and ester groups with water molecules, while the ethyl groups would exhibit hydrophobic behavior. The central C=C double bond would remain planar, with rotations occurring around the single bonds of the ethoxy and ethyl ester groups. These simulations are computationally intensive but offer unparalleled insight into the molecule's behavior at an atomistic level.
Reactivity Profiles and Mechanistic Pathways of Z Ethyl 2 Cyano 3 Ethoxyacrylate Transformations
Nucleophilic Reactivity at the α-Carbon and Electrophilic Centers
The electronic properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate are dominated by the push-pull nature of the substituent groups. The ethoxy group at the β-position acts as an electron-donating group, while the cyano and ester groups at the α-position are strong electron-withdrawing groups. This electronic arrangement polarizes the Cα=Cβ double bond, making the β-carbon a prime target for nucleophiles.
This compound readily reacts with primary amines and hydrazines. The reaction proceeds via a nucleophilic attack of the amine at the electron-deficient β-carbon, followed by the elimination of ethanol (B145695). This vinylogous nucleophilic substitution results in the formation of stable enamine derivatives.
For instance, the reaction with 3-methyl-1-phenyl-1H-pyrazol-5-amine in refluxing ethanol yields ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Similarly, reactions with various hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) and substituted hydrazines, serve as a foundational step for synthesizing nitrogen-containing heterocycles. researchgate.net A notable example is the reaction with 4-methylbenzenesulfonylhydrazide in refluxing ethanol, which produces the intermediate ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a key precursor for more complex heterocyclic systems. nih.gov
| Nucleophile | Reagent | Solvent | Conditions | Product | Citation |
| Amine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethanol | Reflux, 3h | Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | nih.gov |
| Hydrazine | Hydrazine Hydrate | Ethanol | Reflux | Ethyl 3-amino-1H-pyrazole-4-carboxylate | researchgate.net |
| Hydrazine | 4-Methylbenzenesulfonylhydrazide | Ethanol | Reflux, 16h | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate | nih.gov |
The electron-deficient nature of the double bond in this compound makes it a classic Michael acceptor. rsc.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. youtube.com While the aforementioned reactions with amines and hydrazines can be mechanistically viewed as a conjugate addition followed by elimination, the primary utility of this reagent often involves this substitution pathway rather than the simple 1,4-addition of a carbon nucleophile that retains the ethoxy group. The high reactivity of the ethoxy group as a leaving group facilitates the subsequent elimination step, driving the reaction towards the formation of enamine products. The potential for ethyl cyanoacrylate and related compounds to undergo Michael addition with biological nucleophiles like proteins is a recognized aspect of their reactivity. researchgate.net
Cycloaddition and Heterocycle Annulation Reactions
The poly-functional nature of this compound makes it an ideal substrate for reactions that form cyclic structures, particularly nitrogen-containing heterocycles which are prevalent in medicinal chemistry.
One of the most significant applications of this compound is in the synthesis of pyrazole (B372694) derivatives. The reaction with hydrazine or its derivatives proceeds through an initial nucleophilic substitution to form an enehydrazine intermediate, which then undergoes an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole ring. This method provides a direct route to highly substituted pyrazoles, such as ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net
These pyrazole products can be further elaborated into fused heterocyclic systems. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, synthesized from (E)-ethyl 2-cyano-3-ethoxyacrylate and a sulfonylhydrazide, can be converted into pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This subsequent transformation, or annulation, is achieved by reacting the aminopyrazole with reagents like urea (B33335) or formamide, which provide the necessary atoms to build the adjacent pyrimidine (B1678525) ring. nih.gov
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Citation |
| (E)-Ethyl 2-cyano-3-ethoxyacrylate | 1. 4-Methylbenzenesulfonylhydrazide | Ethanol | Reflux | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate | nih.gov |
| Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate | Urea | N/A | Fusion at 180°C | 1-Tosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | nih.gov |
| Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate | Formamide | N/A | Reflux | 1-Tosyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |
While the structural framework of this compound suggests its potential as a precursor for pyridone and quinazolinone rings, direct synthetic routes from this specific starting material are not prominently documented in the surveyed chemical literature. The synthesis of such heterocycles typically involves the condensation of related building blocks, such as ethyl cyanoacetate (B8463686), with 1,3-dicarbonyl compounds or other suitable precursors to construct the pyridone ring. rsc.orgbeilstein-journals.org
Cross-Coupling Reactions Utilizing the Acrylate (B77674) Moiety
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the acrylate moiety in this compound is a potential substrate for classic palladium-catalyzed reactions like the Heck reaction, its reactivity profile has been exploited in other novel cross-coupling transformations. iitk.ac.in
A notable application involves the use of ethyl (ethoxymethylene)cyanoacetate as a cyanating agent in copper-catalyzed C-H bond activation. nih.gov In this transformation, the compound does not act as the olefin component but rather as a source of the nitrile (CN) group. The reaction couples various heterocycles (like indoles and pyrroles) directly with the cyano group from the acrylate reagent. This process provides an alternative, safe, and efficient method for the synthesis of (hetero)aryl nitriles, avoiding the use of more toxic cyanide sources. The reaction is typically performed in the presence of a copper catalyst and an oxidant, such as di-tert-butyl peroxide (DTBP), under ligand-free conditions. nih.gov
| Substrate | Reagent | Catalyst / Additive | Product | Citation |
| 1-Methyl-1H-indole | Ethyl (ethoxymethylene)cyanoacetate | CuBr / DTBP | 1-Methyl-1H-indole-3-carbonitrile | nih.gov |
| 1-Methyl-1H-pyrrole | Ethyl (ethoxymethylene)cyanoacetate | CuBr / DTBP | 1-Methyl-1H-pyrrole-2-carbonitrile | nih.gov |
| Furan | Ethyl (ethoxymethylene)cyanoacetate | CuBr / DTBP | Furan-2-carbonitrile | nih.gov |
Regioselectivity and Stereoselectivity in Reaction Mechanisms
The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of the molecule. The double bond is highly polarized due to the electron-withdrawing effects of the cyano and ester groups, making the β-carbon (C3) electrophilic and susceptible to nucleophilic attack.
In potential reaction pathways, a key consideration is which of the functional groups will react preferentially. For instance, in a nucleophilic addition reaction, the nucleophile would be expected to attack the C3 position. The stereochemical outcome of such an addition would depend on the nature of the nucleophile, the reaction conditions, and the potential for subsequent isomerization.
Without concrete experimental data, any discussion on the specific regiochemical and stereochemical outcomes of reactions with this compound remains speculative. Further research is required to elucidate the precise mechanistic details of its transformations.
Advanced Applications in Synthetic Organic Chemistry and Materials Science Research
Design and Synthesis of Diverse Heterocyclic Compound Libraries
(Z)-ethyl 2-cyano-3-ethoxyacrylate serves as a key building block in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery.
Development of Pyrido- and Pyrazolo-Fused Systems
The reactivity of this compound has been exploited in the creation of fused heterocyclic systems containing pyridine (B92270) and pyrazole (B372694) rings. These ring systems are prevalent in a multitude of biologically active molecules. For instance, the reaction of amidrazone derivatives with ethyl 2-cyano-3-ethoxyacrylate in ethanol (B145695) leads to the formation of an intermediate, N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivative. This intermediate can then be cyclized by refluxing in toluene (B28343) to yield ethyl 3-amino-1H-pyrazole-4-carboxylate, a valuable pyrazole derivative.
The following table summarizes a synthetic route to a pyrazole derivative:
| Reactants | Reaction Conditions | Intermediate | Final Product |
| Amidrazone derivatives, this compound | Ethanol | N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivative | Ethyl 3-amino-1H-pyrazole-4-carboxylate |
Synthesis of Thiazole and Thiazolidine (B150603) Derivatives
Thiazole and its derivatives are another important class of heterocyclic compounds with a wide range of applications. Research has demonstrated the utility of this compound in the synthesis of these molecules. For example, novel thiazole-based heterocycles have been synthesized with the aim of developing new anti-bacterial and anti-fungal agents. The synthesis often involves the reaction of a thiazole-containing amine with a cyano-containing compound, which can be derived from or are structurally related to this compound.
Furthermore, the synthesis of thiazolidine derivatives, which are also of significant interest in medicinal chemistry, has been explored. While direct synthesis from this compound is a subject of ongoing research, the structural motifs present in the acrylate (B77674) provide a basis for designing synthetic pathways to these valuable heterocyclic systems.
Monomer for High-Performance Polymer Systems Research
The acrylate functionality of this compound makes it a suitable monomer for polymerization, leading to the development of high-performance polymer systems with unique properties.
Development of Materials with Enhanced Thermal Stability
Polymers derived from cyanoacrylates are known for their interesting thermal properties. The thermal degradation of poly(ethyl cyanoacrylate), a polymer closely related to those that could be derived from this compound, has been shown to occur predominantly through an unzipping depolymerization process initiated from the polymer chain terminus. Understanding these degradation mechanisms is crucial for designing polymers with enhanced thermal stability for various applications. Copolymers of vinyl acetate (B1210297) and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been shown to decompose in two steps, indicating a complex thermal degradation behavior that can be tailored by modifying the chemical structure.
Research into Biomedical Polymer Applications (e.g., tissue engineering scaffolds, drug delivery systems)
The biocompatibility and biodegradability of polymers are critical for their use in biomedical applications. Poly(alkyl cyanoacrylate)s, a class of polymers to which polymers of this compound belong, have been extensively investigated as promising materials for drug delivery systems due to their ability to form nanoparticles that can encapsulate a
Derivatization for Biochemical Probe and Diagnostic Agent Development
This compound serves as a versatile and highly reactive precursor in the synthesis of sophisticated molecular tools for biochemical and diagnostic applications. Its unique chemical architecture, featuring a reactive cyano group, an acrylate system, and an ethoxy leaving group, allows for a variety of chemical modifications. These modifications are instrumental in the development of specialized probes that can detect and quantify specific biological molecules or activities, thereby providing valuable insights into complex biological processes and aiding in the diagnosis of diseases. The primary strategy involves the cyclization and condensation reactions of this compound with various nucleophiles to construct heterocyclic systems that exhibit desirable photophysical properties, such as fluorescence.
One of the most prominent applications of this compound in this field is in the synthesis of coumarin-based fluorescent probes. Coumarins are a well-established class of fluorophores known for their high quantum yields, photostability, and sensitivity of their fluorescence to the local environment. The reaction of this compound with substituted phenols, such as resorcinol, under appropriate reaction conditions, leads to the formation of 3-cyanocoumarin (B81025) derivatives. This 3-cyanocoumarin scaffold can be further functionalized to create a diverse library of probes tailored for specific targets.
Coumarin-Based Probes for Enzyme Activity and Biologically Relevant Molecules
The 3-cyanocoumarin core derived from this compound is a key building block for probes designed to monitor enzyme activity. For instance, by attaching a substrate moiety recognized by a specific enzyme to the coumarin (B35378) fluorophore, a "pro-fluorescent" probe can be constructed. In its initial state, the probe is non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the substrate group, the fluorescent coumarin is released, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity. This "turn-on" fluorescence mechanism is highly sensitive and is widely employed in high-throughput screening and in vitro diagnostic assays.
A notable example is the development of probes for xenobiotic-metabolizing enzymes like cytochrome P450 (CYP) enzymes. Derivatives such as 3-cyano-7-ethoxycoumarin (B1664124) (CEC) are used to assess the activity of these enzymes. nih.gov The dealkylation of the ethoxy group by CYP enzymes generates the highly fluorescent 7-hydroxy-3-cyanocoumarin, providing a direct measure of enzyme function. nih.gov
Furthermore, the coumarin scaffold can be modified to create probes for other biologically important molecules. For example, coumarin-based probes have been designed for the detection of reactive oxygen species (ROS) and biological thiols. One such probe, ROS-AHC, was developed as an 'AND' logic gate fluorescent probe for the simultaneous detection of peroxynitrite (ONOO⁻) and glutathione (B108866) (GSH). nih.gov While not directly synthesized from this compound in this specific study, the underlying coumarin structure highlights the potential of this class of compounds in designing sophisticated diagnostic tools. nih.gov
| Probe Derivative Class | Target Analyte/Enzyme | Detection Mechanism | Research Finding |
| 3-Cyanocoumarins | Cytochrome P450 (CYP) Enzymes | Enzymatic dealkylation leads to a highly fluorescent product. | 3-cyano-7-ethoxycoumarin (CEC) is a substrate for CYP enzymes, and its metabolism can be monitored by the increase in fluorescence of the resulting 7-hydroxy-3-cyanocoumarin. nih.gov |
| Coumarin-Boronate Esters | Peroxynitrite (ONOO⁻) | Selective oxidation of the boronate ester by peroxynitrite triggers a change in fluorescence. | This functionality can act as a peroxynitrite-selective reporter, forming the basis for 'AND' logic probes when combined with other reactive sites. nih.gov |
| Coumarin-Thiol Adducts | Biological Thiols (e.g., GSH) | Nucleophilic addition of thiols to an electrophilic site on the coumarin probe modulates its fluorescent properties. | The interplay between peroxynitrite and biothiols can be studied using dual-function probes. nih.gov |
Naphthalene-Based Probes for Environmental and Industrial Monitoring
Beyond coumarins, this compound can be derivatized to create other types of fluorescent probes. A pertinent example is the synthesis of Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), a chemodosimetric probe designed for the detection of hydrazine (B178648) hydrate (B1144303). rsc.org Hydrazine is a highly toxic compound used in various industrial applications, and its detection in environmental samples is of significant importance. rsc.org
The synthesis of ECNA involves a condensation reaction that replaces the ethoxy group of the parent compound with a naphthalene (B1677914) moiety. This derivative exhibits strong fluorescence. However, in the presence of hydrazine, a chemical reaction occurs that leads to the quenching of this fluorescence, a phenomenon known as a "turn-off" response. rsc.org This change in fluorescence intensity is concentration-dependent, allowing for the quantitative detection of hydrazine. The probe has demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring. rsc.org
| Probe Derivative | Target Analyte | Detection Mechanism | Key Findings |
| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) | Hydrazine Hydrate (Hz) | Fluorescence "turn-off" | The bright fluorescence of ECNA is quenched upon reaction with hydrazine. The probe exhibits a low limit of detection and can be used for real-time, on-site detection. rsc.org |
The derivatization of this compound into these and other novel probe structures underscores its significance in the advancement of diagnostic and analytical chemistry. The ability to systematically modify its structure allows for the rational design of highly specific and sensitive tools for a wide range of applications in both biomedical research and environmental science.
Biological Activities and Pharmacological Investigations of Z Ethyl 2 Cyano 3 Ethoxyacrylate Derivatives
Antiproliferative and Anticancer Efficacy Studies
Derivatives of (Z)-ethyl 2-cyano-3-ethoxyacrylate are being investigated for their potential to combat cancer. Research in this area focuses on their ability to kill cancer cells, the mechanisms behind this activity, and their interaction with specific cancer-related proteins.
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., SKOV3, A549, HCT-29, MCF-7, MOLT-4, SK-MEL-5)
The evaluation of this compound derivatives against a range of human cancer cell lines is a crucial first step in determining their anticancer potential. While comprehensive data across all specified cell lines for a single derivative is limited in the available literature, research into related structures provides foundational insights.
For instance, studies on compounds like Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate, a derivative, indicate potential anticancer properties with inhibitory effects on cancer cell lines. Similarly, other related heterocyclic compounds have demonstrated cytotoxicity; for example, certain azuleno[2,1-b]pyrrole derivatives, synthesized from azulene (B44059) precursors, showed potent activity against HeLa S-3 cells. elsevierpure.com However, specific cytotoxicity data for this compound and its direct derivatives against ovarian (SKOV3), lung (A549), colon (HCT-29), breast (MCF-7), leukemia (MOLT-4), and melanoma (SK-MEL-5) cancer cells is not extensively detailed in the reviewed scientific literature. Further targeted studies are necessary to establish a clear cytotoxicity profile for this specific class of compounds against this diverse panel of cancer cells.
Mechanistic Insights into Cell Growth Inhibition
Understanding how these compounds inhibit cell growth is key to their development as therapeutic agents. The proposed mechanism for derivatives like Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate centers on the chemical reactivity of the cyano group. This group can act as an electrophile, enabling it to react with nucleophilic entities within cells, such as crucial enzymes involved in cellular proliferation. By inhibiting these enzymes, the compound can disrupt the cell cycle and halt cancer cell growth.
While direct mechanistic studies on cancer cells are not abundant, research on the antibacterial action of ethyl cyanoacrylate nanoparticles offers a parallel perspective. These nanoparticles have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular dysfunction and death in bacteria. rsc.org It is plausible that a similar ROS-mediated mechanism could contribute to the cytotoxic effects observed in cancer cells, although this requires specific investigation.
Ligand Identification for Specific Protein Targets (e.g., CDK2, HSP90)
The identification of specific protein targets is a critical aspect of modern drug development. Proteins such as Cyclin-Dependent Kinase 2 (CDK2) and Heat Shock Protein 90 (HSP90) are well-established targets in oncology due to their pivotal roles in cell cycle regulation and protein stability, respectively. However, based on the available scientific literature, there are no specific studies that identify this compound or its derivatives as direct ligands for either CDK2 or HSP90. Research has not yet established a binding affinity or inhibitory relationship between these compounds and these particular protein targets.
Pharmacological Protein Inactivation by Folding Intermediate Targeting (PPI-FIT)
A novel and promising strategy in drug discovery is Pharmacological Protein Inactivation by Folding Intermediate Targeting (PPI-FIT). sibyllabiotech.itsibyllabiotech.it This approach represents a paradigm shift from targeting the stable, native structure of a protein to targeting its transiently formed folding intermediates. sibyllabiotech.it Every protein must fold into a specific three-dimensional shape to become functional. The PPI-FIT strategy aims to find small molecules that can bind to and stabilize these intermediate structures, preventing the protein from achieving its final, active form. sibyllabiotech.itsibyllabiotech.it When the cell's quality control machinery recognizes these stabilized, improperly folded intermediates, it targets them for destruction and removal. sibyllabiotech.it
This method holds the potential to reduce the levels of disease-causing proteins, including those that are considered "undruggable" in their native state. sibyllabiotech.it Researchers have successfully demonstrated a proof of concept for PPI-FIT by identifying small molecule ligands that can lower the cellular levels of the prion protein, which is implicated in fatal neurodegenerative diseases. sibyllabiotech.it While this compound has not been explicitly named in PPI-FIT studies, this technology opens up new possibilities for how such small molecules could be used to pharmacologically inactivate proteins of oncological interest. sibyllabiotech.it
Antimicrobial Spectrum and Mechanism of Action Research
Beyond anticancer applications, cyanoacrylate-based compounds have a history of investigation for their antimicrobial properties. The focus has largely been on their effectiveness against various bacterial pathogens.
Antibacterial Activity Against Gram-Positive Organisms (e.g., Staphylococcus aureus)
Ethyl cyanoacrylate has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov Studies have shown that it can inhibit the growth of and even kill these microorganisms. nih.govnih.gov The antibacterial effect is observed to be more pronounced against Gram-positive bacteria compared to Gram-negative ones, which may be due to the latter's protective outer carbohydrate capsule. nih.gov
The table below summarizes the results from studies investigating the inhibition of Staphylococcus aureus by ethyl-cyanoacrylate.
| Bacterial Strain | Treatment | Observation | Citation |
| Staphylococcus aureus | Exposure to polymerizing Ethyl-cyanoacrylate | Increased bacterial inhibitory halos | nih.gov |
| Staphylococcus aureus (multiresistant) | Direct application of Ethyl-cyanoacrylate | Growth inhibition and bactericidal effect (>70%) | nih.gov |
| Staphylococcus aureus (ATCC 25923) | Direct application of Ethyl-cyanoacrylate | Growth inhibition and bactericidal effect (>70%) | nih.gov |
| Coagulase-negative Staphylococcus | Direct application of Ethyl-cyanoacrylate | Growth inhibition and bactericidal effect (>70%) | nih.gov |
| Staphylococcus aureus | Polymerization process of Ethyl-cyanoacrylate | Significant inhibition halos observed | arvojournals.orgarvojournals.org |
Antifungal Properties of Derivatives
Derivatives of this compound have been a subject of research for their potential antifungal activities. Studies have shown that modifications to the basic cyanoacrylate structure can lead to compounds with significant efficacy against various fungal pathogens. For instance, the introduction of phosphonyl moieties into the cyanoacrylate skeleton has been explored to develop novel fungicides.
A study on alkyl 2-cyano-3-methylthio-3-phosphonylacrylates demonstrated their in vitro activity against several phytopathogenic fungi. nih.gov The inhibitory effects of these compounds were evaluated using the poison plate technique. Notably, certain derivatives exhibited promising antifungal activity against fungi such as Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum. nih.gov For example, compounds designated as 2d and 2t in the study were found to be particularly effective at a concentration of 50 µg/mL. nih.gov
The antifungal efficacy of these derivatives is influenced by the nature of the alkyl and phosphonyl groups. The data from these studies can be summarized to compare the inhibitory action of different derivatives against various fungi.
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound | Test Fungi | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| Derivative 2d | Fusarium graminearum | 64.5 |
| Cytospora mandshurica | 60.4 | |
| Fusarium oxysporum | 65.0 | |
| Derivative 2t | Fusarium graminearum | 49.7 |
| Cytospora mandshurica | 51.3 | |
| Fusarium oxysporum | 41.1 |
Data sourced from a study on alkyl 2-cyano-3-methylthio-3-phosphonylacrylates. nih.gov
Furthermore, other cyanoacrylate derivatives, such as those incorporating a naphthalene (B1677914) moiety, have been investigated as potential inhibitors of fungal myosin-5. Research has also been conducted on the antifungal effects of n-butyl cyanoacrylate glue against common filamentous fungi like Aspergillus, Fusarium, and Curvularia, demonstrating a dose-dependent inhibitory effect. thaiscience.info
Antileishmanial Activity Against Parasitic Protozoa (Leishmania amazonensis)
Derivatives of this compound have shown potential as antileishmanial agents, with some studies focusing on their activity against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The search for new treatments is driven by the limitations of current therapies, which include toxicity and increasing parasite resistance. nih.gov
Research into novel synthetic compounds has included the evaluation of Morita-Baylis-Hillman adducts prepared from natural products like eugenol, thymol, and carvacrol, which are then used to create acrylate (B77674) derivatives. In one study, nine new molecular hybrids were synthesized and tested against promastigotes of Leishmania amazonensis. The resulting compounds exhibited IC50 values ranging from 4.71 to 22.30 µM. nih.gov The most potent of these compounds demonstrated a high selectivity index, indicating a favorable profile for further development. nih.gov
Similarly, other synthetic derivatives have been evaluated for their efficacy against Leishmania amazonensis. For example, vanillin (B372448) derivatives were tested against several Leishmania species, including L. amazonensis, and showed significant activity. nih.gov Another study on a chloroquinolin derivative also demonstrated high effectiveness against L. amazonensis. nih.gov The mechanism of action for some of these compounds involves inducing changes in the parasite's mitochondrial membrane potential and increasing the production of reactive oxygen species. nih.govnih.gov
**Table 2: In Vitro Antileishmanial Activity of Selected Derivative Classes against *Leishmania amazonensis***
| Derivative Class | Form of Parasite | Activity Measure | Result |
|---|---|---|---|
| Morita-Baylis-Hillman Adducts | Promastigotes | IC50 | 4.71 - 22.30 µM |
| Vanillin Derivatives (3s and 3t) | Promastigotes | Selectivity Index | 18.2 and 53.0 respectively |
| Amastigote-like | Selectivity Index | 7.5 and 46.0 respectively | |
| Chloroquinolin Derivative (GF1059) | Promastigotes | Selectivity Index | 86.4 |
| Amastigotes | Selectivity Index | 74.3 |
Data compiled from studies on various synthetic derivatives. nih.govnih.govnih.gov
These findings highlight the potential of this compound derivatives as a scaffold for the development of new antileishmanial drugs.
Membrane Integrity Compromise Studies
The biological activity of cyanoacrylate derivatives is often linked to their interaction with cellular membranes. While specific studies on this compound derivatives and their direct impact on fungal membrane integrity are not extensively detailed in the available literature, the general mechanism of action for many antimicrobial compounds involves the disruption of the cell membrane.
For instance, studies on other antimicrobial agents have utilized assays with fluorescent dyes like SYTOX Green to demonstrate membrane permeabilization in fungi. nih.gov This dye can only enter cells with compromised plasma membranes, and its fluorescence upon binding to nucleic acids serves as an indicator of membrane damage. It is plausible that certain this compound derivatives could exert their antifungal effects through a similar mechanism, leading to a loss of membrane integrity and subsequent cell death.
The polymerization of cyanoacrylates in the presence of water can create a physical barrier, and the process itself is exothermic, which can contribute to the destruction of cellular structures. pcbiochemres.com The toxicity of cyanoacrylate derivatives is also related to the length of the alkyl side chain, with longer chains generally showing less tissue toxicity. raajournal.com This suggests that the chemical structure of the derivatives plays a crucial role in their interaction with biological membranes. Further research is needed to specifically elucidate the effects of this compound derivatives on the membrane integrity of fungal and parasitic cells.
Agrochemical Applications and Herbicide Development
This compound and its derivatives are recognized for their significant potential in agricultural applications, particularly as herbicides. smolecule.com Their effectiveness stems from their ability to interfere with fundamental physiological processes in plants.
Inhibition of Photosystem II (PSII) Electron Transport
A primary mechanism of herbicidal action for cyanoacrylate derivatives is the inhibition of photosynthetic electron transport within Photosystem II (PSII). nih.govresearchgate.net These herbicides act by binding to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edu This binding action blocks the transfer of electrons to plastoquinone, a crucial step in the photosynthetic process. cambridge.org
The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the synthesis of nutrients necessary for plant survival. cambridge.org The blockage of electron flow also leads to the generation of highly reactive oxygen species (ROS), which cause oxidative stress and rapid damage to cellular components, ultimately leading to cell death. ucanr.edu
Selective Herbicidal Action Against Dicotyledonous Weeds
Certain this compound derivatives have demonstrated selective herbicidal activity, showing greater efficacy against dicotyledonous (broadleaf) weeds compared to monocotyledonous plants like grasses. nih.goveagri.org This selectivity is a highly desirable trait in herbicides, as it allows for the control of weeds within a crop with minimal damage to the crop itself.
The basis for this selectivity can be attributed to several factors, including differences in plant morphology, physiology, and biochemistry between dicots and monocots. For example, the structure of the cuticle, the orientation of leaves, and the location of growing points can influence the uptake and translocation of the herbicide. Furthermore, metabolic differences can lead to some plants being able to detoxify the herbicide more effectively than others. eagri.org For instance, some 2-cyanoacrylate derivatives containing an isoxazole (B147169) moiety have shown excellent herbicidal activities against broadleaf weeds like rape and amaranth (B1665344) pigweed in post-emergence treatments. nih.gov
Structure-Activity Relationships Governing Herbicidal Potency
The herbicidal potency of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications influence their herbicidal efficacy. These studies have revealed that even minor changes to the molecule can significantly impact its ability to bind to the D1 protein in PSII and, consequently, its herbicidal activity. cambridge.org
The spatial arrangement of functional groups within the binding domain of the D1 protein is a critical determinant of binding affinity. cambridge.org Research has shown that the nature of the substituents on the acrylate backbone plays a vital role. For example, the introduction of specific heterocyclic rings, such as isoxazole or pyrazole (B372694), can enhance herbicidal activity against certain weed species. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies have further helped in elucidating the nature of the interaction between the herbicide molecules and the receptor site, indicating that binding is predominantly hydrophobic, with hydrogen bonding also playing a significant role. cambridge.orgscielo.br These insights are crucial for the rational design of new and more effective herbicides based on the this compound scaffold.
Larvicidal Efficacy Against Insect Vectors (e.g., Aedes aegypti)
Despite the recognized insecticidal potential within the broader class of cyanoacrylates, a comprehensive review of available scientific literature reveals a notable absence of studies specifically investigating the larvicidal efficacy of this compound and its direct derivatives against the mosquito vector Aedes aegypti. While research into larvicidal agents is extensive, with numerous studies focusing on various natural and synthetic compounds, this particular subclass of cyanoacrylates does not appear to have been a subject of published research in this context. Therefore, no data on their potency, such as lethal concentrations (LC50), or their specific effects on the larval stages of Aedes aegypti can be provided at this time.
Antiviral Properties, specifically against Tobacco Mosaic Virus (TMV)
In contrast to the lack of data on larvicidal activity, derivatives of this compound have been synthesized and evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. Research into a series of novel 2-cyano-acrylate derivatives containing phosphonyl moieties has yielded significant findings regarding their potential as antiviral agents.
A study systematically investigating these compounds demonstrated notable in vivo antiviral activity against TMV. The bioassays, conducted using the half-leaf method, assessed the protective, inactivation, and curative efficacies of these derivatives. The results indicated that the substitution pattern on the phosphonyl moiety plays a crucial role in the observed antiviral effects.
Among the synthesized compounds, certain derivatives displayed promising activity. For instance, a compound designated as 2a , where the R1 and R2 substituents are both ethyl groups, exhibited a high inactivation rate of 89.4% against TMV at a concentration of 500 µg/mL. mdpi.com This level of activity is comparable to that of Ningnanmycin, a commercial antiviral agent. mdpi.com Similarly, compound 2b , with an ethyl group at R1 and an isopropyl group at R2, showed a curative activity of 64.2% and a protective activity of 61.2% at the same concentration. mdpi.com
The detailed bioactivity data for a selection of these derivatives are presented below:
| Compound | R1 | R2 | Inactivation Rate (%) at 500 µg/mL | Curative Rate (%) at 500 µg/mL | Protective Rate (%) at 500 µg/mL |
| 2a | Et | Et | 89.4 | 60.0 | 56.5 |
| 2b | Et | i-Pr | 84.7 | 64.2 | 61.2 |
| 2c | Et | n-Pr | 76.3 | - | - |
| 2d | Et | n-Bu | 80.3 | - | - |
| 2e | Me | Et | 74.2 | - | - |
| Data sourced from the study on the bioactivity of 2-cyano-acrylate derivatives containing phosphonyl moieties. mdpi.com |
These findings underscore the potential of this compound derivatives as scaffolds for the development of novel antiviral agents for agricultural applications.
General Structure-Activity Relationship (SAR) Profiling for Enhanced Bioactivity
The investigation into the antiviral properties of this compound derivatives has provided initial insights into their structure-activity relationships (SAR). The SAR analysis focuses on how variations in the chemical structure of these compounds influence their biological activity against TMV.
The data suggest that the nature of the alkyl substituents on the phosphonyl group significantly impacts the antiviral efficacy. For instance, the compound with two ethyl substituents (2a ) demonstrated the highest inactivation activity. mdpi.com However, for curative and protective activities, a combination of an ethyl and an isopropyl group (2b ) proved to be more effective. mdpi.com This indicates that steric and electronic properties of the substituent groups play a vital role in the interaction with the viral target.
Furthermore, a broader examination of cyanoacrylate derivatives reveals that the introduction of chirality can also influence bioactivity. In previous work, chiral cyanoacrylates synthesized by replacing a methylthio moiety with (R)- or (S)-1-phenylethylamine groups showed that the stereochemistry of the molecule is a determinant of antiviral activity. mdpi.com Specifically, an (E)-configured chiral compound containing a 4-nitrophenyl moiety exhibited good protective activity against TMV. mdpi.com
While these studies provide a foundational understanding of the SAR for antiviral activity, a more comprehensive profiling would necessitate the synthesis and evaluation of a wider array of derivatives with diverse functional groups. Such studies would be instrumental in optimizing the bioactivity and developing more potent antiviral agents based on the this compound scaffold.
Chemical Stability, Degradation Pathways, and Impurity Identification in Research
Investigation of Hydrolytic Stability under Varying pH Conditions
The hydrolytic stability of (Z)-ethyl 2-cyano-3-ethoxyacrylate is a critical parameter, particularly in aqueous environments or when used in reactions involving water or protic solvents. While specific kinetic data for the hydrolytic degradation of this compound is not extensively documented in publicly available literature, the stability of structurally similar compounds, such as ethyl cyanoacrylate, has been studied. These studies can provide valuable insights into the potential degradation behavior of the title compound.
The hydrolysis of cyanoacrylates is known to be pH-dependent. In acidic conditions, the rate of hydrolysis is generally slower, whereas neutral to alkaline conditions can significantly accelerate degradation. researchgate.netnih.gov For instance, studies on poly(isobutyl cyanoacrylate) nanoparticles have shown that degradation is more rapid at pH 12 compared to pH 7. nih.gov The primary pathway for hydrolytic degradation of alkyl cyanoacrylates involves the cleavage of the ester bond and the breakdown of the cyanoacrylate backbone, leading to the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). nih.gov
A proposed hydrolytic degradation pathway for this compound, based on the behavior of analogous compounds, is the hydrolysis of the ethyl ester group to form (Z)-2-cyano-3-ethoxyacrylic acid, and the subsequent breakdown of the molecule. The presence of the ethoxy group at the 3-position may influence the electronic properties of the double bond and, consequently, its susceptibility to nucleophilic attack by water.
Table 1: Anticipated Hydrolytic Degradation Products of this compound under Varying pH Conditions
| pH Condition | Expected Major Degradation Products | Rationale |
| Acidic (pH < 7) | (Z)-2-cyano-3-ethoxyacrylic acid, Ethanol (B145695) | Hydrolysis of the ethyl ester is the primary expected reaction, with the stability of the cyanoacrylate backbone being relatively higher. |
| Neutral (pH ≈ 7) | (Z)-2-cyano-3-ethoxyacrylic acid, Ethanol, Formaldehyde, Ethyl cyanoacetate | In addition to ester hydrolysis, slow degradation of the cyanoacrylate backbone may occur. |
| Alkaline (pH > 7) | Cyanoacetate, Ethoxyacetate, Ethanol, Formaldehyde | Accelerated degradation of both the ester and the cyanoacrylate backbone is anticipated, leading to smaller molecular fragments. researchgate.net |
It is important to note that the data in Table 1 is extrapolated from studies on similar cyanoacrylate compounds and represents a predictive model for the degradation of this compound. Experimental studies are required to confirm these pathways and quantify the kinetics of degradation under different pH regimes.
Analysis of Photo- and Thermal Degradation Products
Photodegradation:
The photodegradation of this compound is a potential concern, especially upon exposure to ultraviolet (UV) light. Ethyl cyanoacrylate contains chromophores that can absorb light at wavelengths greater than 290 nm, suggesting a susceptibility to direct photolysis by sunlight. nih.gov The α,β-unsaturated system in this compound is expected to be the primary site of photochemical reactions. Potential photodegradation pathways could include isomerization from the (Z) to the (E) isomer, cycloaddition reactions, or polymerization. A study on a commercial polycyanoacrylate adhesive demonstrated that UV irradiation can induce molecular changes, which were monitored by FT-IR spectroscopy. mdpi.com
Thermal Degradation:
The thermal stability of this compound is a critical factor for its handling, storage, and application in reactions conducted at elevated temperatures. While specific studies on the monomer are scarce, research on the thermal degradation of poly(ethyl cyanoacrylate) provides valuable insights. The thermal degradation of poly(ethyl cyanoacrylate) is reported to proceed primarily through an unzipping depolymerization process, yielding the monomer. researchgate.net At higher temperatures, further decomposition can occur. For instance, the thermal decomposition of cyanoacrylate monomer and polymer has been shown to generate hydrogen cyanide (HCN) at temperatures as low as 200 °C. nih.gov Other potential thermal degradation products include carbon dioxide, carbon monoxide, and nitrogen oxides.
Table 2: Potential Photo- and Thermal Degradation Products of this compound
| Degradation Type | Potential Degradation Products | Analytical Techniques for Identification |
| Photodegradation | (E)-ethyl 2-cyano-3-ethoxyacrylate, Cycloaddition products, Oligomers/Polymers | HPLC, GC-MS, NMR Spectroscopy, FT-IR Spectroscopy mdpi.com |
| Thermal Degradation | This compound (from depolymerization of any polymer), Hydrogen Cyanide, Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Pyrolysis-GC-MS, FT-IR Spectroscopy researchgate.netnih.gov |
The information presented in Table 2 is based on general principles of organic photochemistry and thermal analysis, as well as data from related cyanoacrylate compounds. nih.govmdpi.comresearchgate.netnih.gov
Methodologies for Impurity Profiling and Quantification in Synthetic Batches
Impurity profiling is an essential component of chemical research and development, ensuring the quality and consistency of synthetic batches. The identification and quantification of impurities in this compound are crucial for understanding its reactivity and for preventing interference in its intended applications.
The synthesis of this compound can potentially lead to the formation of several impurities. These can arise from starting materials, side reactions, or degradation of the product during synthesis and purification. Common starting materials for similar compounds include ethyl cyanoacetate and triethyl orthoformate. epo.org Residual starting materials or by-products from their reactions could be present in the final product.
Several analytical techniques are suitable for the impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main component from its impurities. The use of a diode-array detector (DAD) can provide UV spectral information, aiding in the preliminary identification of impurities. Coupling HPLC with Mass Spectrometry (HPLC-MS) allows for the determination of the molecular weights of the impurities, providing critical information for their structural elucidation. nih.gov
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is another valuable technique, particularly for volatile impurities. Capillary electrophoresis (CE) has also been successfully employed for the analysis of acidic and inorganic impurities in cyanoacrylate adhesives. core.ac.uk
Table 3: Potential Impurities in Synthetic Batches of this compound and Recommended Analytical Methods
| Potential Impurity | Potential Source | Recommended Analytical Method(s) |
| Ethyl cyanoacetate | Unreacted starting material | HPLC, GC-MS |
| Triethyl orthoformate | Unreacted starting material | GC-MS |
| (E)-ethyl 2-cyano-3-ethoxyacrylate | Isomerization during synthesis or purification | HPLC, NMR Spectroscopy |
| Diethyl malonate | Side reaction product | GC-MS, HPLC |
| Polymeric material | Spontaneous polymerization | Size Exclusion Chromatography (SEC), GPC |
| Water | Solvent or atmospheric moisture | Karl Fischer Titration |
The development of a comprehensive impurity profile requires the use of multiple analytical techniques to detect and quantify a wide range of potential impurities. The establishment of a validated, stability-indicating analytical method is crucial for the routine quality control of this compound batches. nih.gov
Emerging Research Avenues and Future Perspectives for Z Ethyl 2 Cyano 3 Ethoxyacrylate
Exploration of Novel Synthetic Pathways for Green Chemistry Initiatives
The synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate and related cyanoacrylates is traditionally achieved through methods like the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with formaldehyde (B43269). nih.govwikipedia.org However, in line with the principles of green chemistry, researchers are investigating more environmentally benign synthetic routes. These initiatives focus on reducing the use of hazardous reagents, minimizing waste generation, and improving energy efficiency.
One promising approach involves the use of alternative catalysts and reaction media. For instance, solid acid catalysts and ionic liquids are being explored to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. Furthermore, solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids are being investigated to reduce the environmental impact of the synthesis process. A patent for synthesizing cyanoacrylate suggests using dialkoxy methane (B114726) as a raw material to avoid the use of formaldehyde and toxic dewatering agents. google.com
Table 1: Comparison of Traditional and Greener Synthetic Approaches for Cyanoacrylates
| Feature | Traditional Synthesis (e.g., Knoevenagel) | Emerging Green Synthesis Approaches |
| Catalyst | Homogeneous bases (e.g., piperidine) | Heterogeneous catalysts, biocatalysts |
| Solvent | Organic solvents (e.g., toluene (B28343), benzene) | Solvent-free, water, ionic liquids, supercritical CO2 |
| Reactants | Formaldehyde, ethyl cyanoacetate wikipedia.org | Bio-based feedstocks, dialkoxy methane google.com |
| Process | Multi-step with purification at each stage | One-pot synthesis, continuous flow reactions |
| Waste | Significant solvent and catalyst waste | Reduced waste, recyclable catalysts |
Advanced Material Applications in Optoelectronics and Smart Materials
The acrylate (B77674) backbone of this compound makes it a suitable candidate for polymerization, opening up possibilities for its use in advanced materials. mdpi.com The presence of the cyano and ethoxy groups can impart unique optical and electronic properties to the resulting polymers.
In the field of optoelectronics, derivatives of cyanoacrylates are being investigated for their potential use in devices such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. The electron-withdrawing nature of the cyano group can influence the electronic bandgap of the polymer, a crucial factor for optoelectronic applications. Research into functionalized acrylates has shown their potential in creating materials with specific optical properties. nih.gov
Furthermore, the versatility of acrylate chemistry allows for the incorporation of this compound into "smart materials" that respond to external stimuli such as light, temperature, or pH. researchgate.net For example, polymers containing this moiety could be designed to change their shape or color in response to specific environmental cues. The functionalization of graphene with acrylate polymers is one route being explored for creating hybrid functional materials for applications like sensors. nih.govacs.org
Table 2: Potential Applications of this compound in Advanced Materials
| Application Area | Potential Role of this compound | Desired Properties |
| Optoelectronics | Monomer for polymers in OLEDs, NLO materials | Tunable electronic bandgap, high refractive index |
| Smart Materials | Component of stimuli-responsive polymers | Photo-, thermo-, or pH-sensitivity |
| Coatings | Cross-linking agent for durable and functional coatings | Hardness, chemical resistance, tailored surface properties |
| Adhesives | Base monomer for specialized adhesives wikipedia.org | Fast curing, strong adhesion, biocompatibility nih.gov |
| Biomaterials | Scaffold material for tissue engineering, drug delivery systems | Biocompatibility, biodegradability, controlled release |
Development of Next-Generation Pharmaceutical Leads and Agrochemicals
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. researchgate.net Its reactive sites allow for the construction of complex molecular architectures that are often found in pharmaceuticals and agrochemicals.
In medicinal chemistry, this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, it can be used to create derivatives of pyrimidines, pyridines, and other nitrogen-containing heterocycles, which are known to interact with various biological targets. researchgate.net
In the agrochemical sector, this compound is a precursor for the development of new herbicides, insecticides, and fungicides. The cyanoacrylate moiety is a known pharmacophore in some commercial pesticides, and researchers are exploring new derivatives to improve efficacy and reduce environmental impact.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the development of compounds like this compound is no exception. nih.gov ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. llnl.govresearchgate.net
For this compound, AI can be employed in several ways:
Predicting Reaction Outcomes: Machine learning algorithms can predict the most efficient synthetic pathways and reaction conditions for producing this compound and its derivatives, accelerating the research and development process. nih.gov
Screening for Biological Activity: AI models can screen virtual libraries of compounds derived from this compound to identify those with the highest probability of being effective as pharmaceuticals or agrochemicals. This can significantly reduce the time and cost associated with traditional screening methods.
Designing Novel Materials: By understanding the structure-property relationships of acrylate-based polymers, ML can guide the design of new materials with tailored optical, electronic, or mechanical properties. nih.govresearchgate.net For example, an interactive model could allow chemists to quickly assess the potential properties of new polymer materials. llnl.gov
The use of AI and ML promises to accelerate the discovery and optimization of new applications for this compound, making it a key area of focus for future research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-ethyl 2-cyano-3-ethoxyacrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing ethyl cyanoacetate with ethoxyacetate derivatives in acetic acid (4 h, 78–140°C) yields the product . Key factors include:
- Temperature : Higher temperatures (e.g., 140°C) reduce reaction time but may increase side products.
- Catalysts : Piperidine is often used to accelerate cyclocondensation in ethanol .
- Solvent Choice : Glacial acetic acid facilitates high yields (~84%) in heterocyclic syntheses .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetic acid, 5 h, 140°C | 84 | >97 | |
| Ethanol, piperidine, reflux | 79 | >95 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 1.35 ppm (CH₃), 4.29 ppm (CH₂), and 7.70 ppm (CH) confirm the Z-isomer’s structure .
- IR Spectroscopy : Strong νC≡N (~2215 cm⁻¹) and νC=O (~1671 cm⁻¹) bands indicate functional groups .
- UV/Vis : Absorbance at λmax = 294–335 nm correlates with π→π* transitions in push-pull olefins .
Q. What safety precautions are critical when handling ethyl 2-cyano-3-ethoxyacrylate in laboratory settings?
- Methodological Answer :
- Ventilation : Use local exhaust systems to avoid inhalation .
- PPE : Nitrile gloves and chemical goggles prevent skin/eye contact .
- Spill Management : Neutralize with dry sand and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric and electronic factors contribute to the preferential stability of the E-isomer over the Z-isomer?
- Methodological Answer :
- Resonance Stabilization : The E-isomer benefits from conjugation between the cyano and ethoxy groups, lowering energy by ~1.47 kcal/mol .
- Steric Hindrance : The Z-isomer’s substituents (ethoxy and ethyl groups) clash, increasing energy by ~2.28 kcal/mol .
- Kinetic Control : Low isomerization barriers (~19.6 kcal/mol) allow rapid E/Z interconversion, but thermodynamic favorability drives E dominance .
Q. What computational methods are used to model the isomerization kinetics of ethyl 2-cyano-3-ethoxyacrylate?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models predict transition-state geometries and activation energies .
- Isodesmic Reactions : Compare relative stabilities of E/Z isomers by calculating enthalpy differences .
- Validation : Experimental barriers (e.g., 19.6 kcal/mol via kinetic studies) align with computed values .
Q. How can the Z-isomer be isolated despite its thermodynamic instability?
- Methodological Answer :
- Low-Temperature Synthesis : Conduct reactions below 0°C to trap the Z-isomer .
- Chromatography : Use silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate) to separate isomers .
- Crystallography : Single-crystal X-ray diffraction confirms Z-configuration in solid-state structures .
Q. What role does ethyl 2-cyano-3-ethoxyacrylate play in synthesizing heterocyclic compounds?
- Methodological Answer :
- Michael Addition : Reacts with amines (e.g., 4,5-dimethyl-1,2-phenylenediamine) to form pyranopyrimidines .
- Cyclocondensation : With ethoxymethylenemalononitrile, it yields chromenopyrimidinethiones under microwave irradiation .
- Coordination Chemistry : Acts as a ligand precursor for air-stable zinc complexes (e.g., [Zn(C₈H₁₀NO₃)₂]) .
Q. How does the electronic structure influence reactivity in Michael addition reactions?
- Methodological Answer :
- Electron-Withdrawing Groups : The cyano and ethoxy groups enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks .
- Push-Pull Effect : Conjugation between donor (ethoxy) and acceptor (cyano) groups polarizes the double bond, accelerating additions .
- Kinetic Studies : Second-order rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹) confirm high reactivity in polar aprotic solvents .
Contradictions and Clarifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
